molecular formula C14H13NO4S2 B12111513 {2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid CAS No. 95144-10-8

{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B12111513
CAS No.: 95144-10-8
M. Wt: 323.4 g/mol
InChI Key: MLGZPMMALYWBRN-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxyacetic acid: belongs to the class of thiazolidine derivatives . These compounds feature a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazolidine motifs have garnered significant interest due to their bridge-like role between organic synthesis and medicinal chemistry. Their presence in various natural and bioactive compounds underscores their pharmacological significance .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several approaches:

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights for potential scale-up.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The thiazolidine ring undergoes redox reactions, influenced by its sulfur atom.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

    Major Products: These reactions yield various derivatives, including substituted thiazolidines and related compounds.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules due to its versatile reactivity.

    Drug Design: Serves as a scaffold for drug development.

Biology and Medicine::

    Anticancer: Investigated for potential antitumor properties.

    Antimicrobial: Exhibits activity against microbial pathogens.

    Neuroprotective: Studied for neurodegenerative diseases.

    Anti-inflammatory: May modulate inflammatory pathways.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: Used in crop protection.

Mechanism of Action

The precise mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Properties

CAS No.

95144-10-8

Molecular Formula

C14H13NO4S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C14H13NO4S2/c1-2-15-13(18)11(21-14(15)20)7-9-5-3-4-6-10(9)19-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b11-7+

InChI Key

MLGZPMMALYWBRN-YRNVUSSQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.